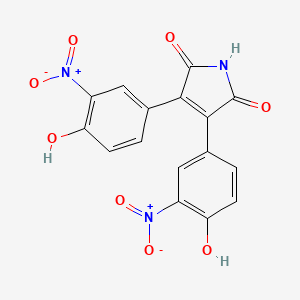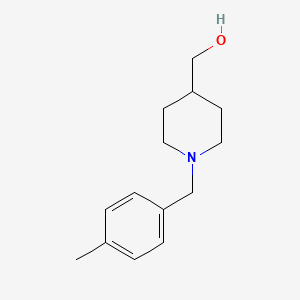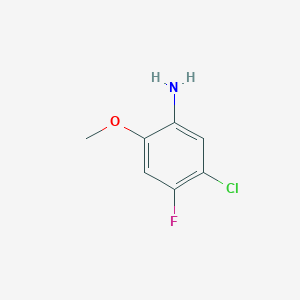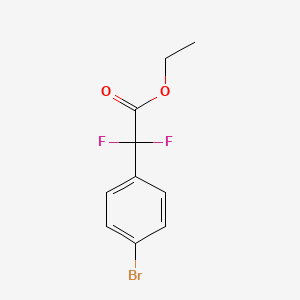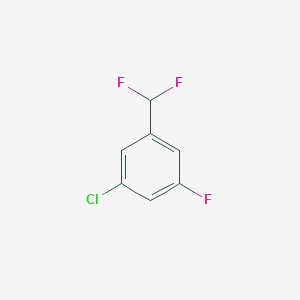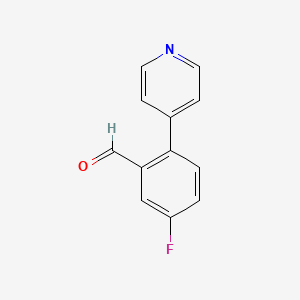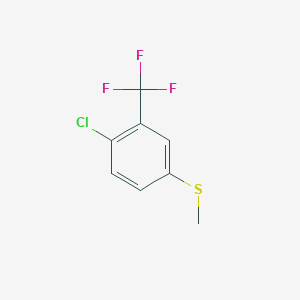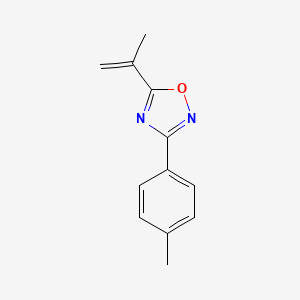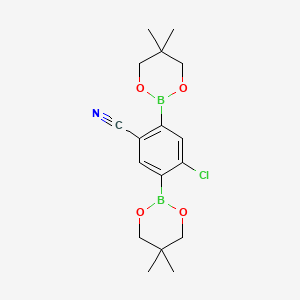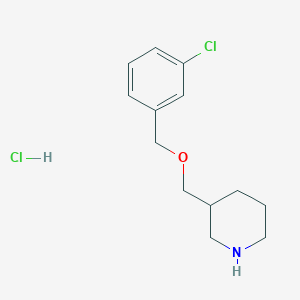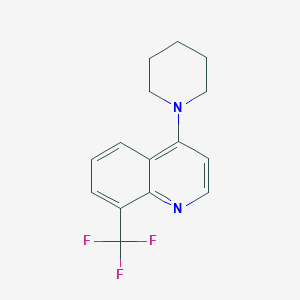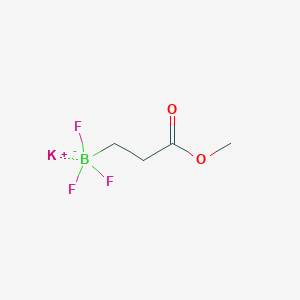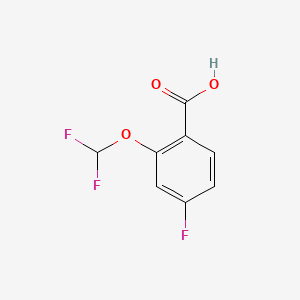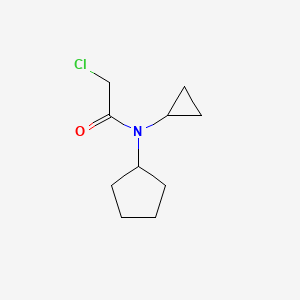
2-chloro-N-cyclopentyl-N-cyclopropylacetamide
Vue d'ensemble
Description
“2-chloro-N-cyclopentyl-N-cyclopropylacetamide” is a chemical compound with the CAS Number: 1311314-40-5 . It has a molecular weight of 201.7 and its IUPAC name is 2-chloro-N-cyclopentyl-N-cyclopropylacetamide .
Molecular Structure Analysis
The InChI code for “2-chloro-N-cyclopentyl-N-cyclopropylacetamide” is 1S/C10H16ClNO/c11-7-10(13)12(9-5-6-9)8-3-1-2-4-8/h8-9H,1-7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like density, boiling point, melting point, and flash point are not available in the data.Applications De Recherche Scientifique
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects in vitro. This study suggests the potential utility of similar compounds in antiviral research (Ghosh et al., 2008).
Conformational Study of Histamine Receptor Antagonists
Research on the conformational features of histamine H3 receptor antagonists using cyclopropylic strain for conformational restriction highlights the importance of understanding the bioactive conformations of drug molecules. This study's methodology could be relevant for studying the conformational behavior of similar cyclopropyl-containing compounds (Watanabe et al., 2010).
Organocatalysis
The cyclopropenium ion was utilized as an efficient organocatalyst in the Beckmann rearrangement, demonstrating the synthetic utility of aromatic cation-based catalysis. This approach may offer insights into novel catalytic applications of related compounds (Srivastava et al., 2010).
Analgesic Activity Evaluation
A study on the docking of bioactive 2-chloro-N,N-diphenylacetamide derivatives on cyclo-oxygenase enzymes and their in-vivo analgesic activity evaluation illustrates the potential pharmacological applications of chloroacetamide derivatives in developing new analgesic agents (Kumar et al., 2019).
Local Anesthetic Activity
The synthesis and evaluation of ortho-(cyclopentenyl)- and ortho-(cyclopentyl)-aniline derivatives for local anesthetic activity reflect the ongoing interest in developing new anesthetic agents. Research in this area could be relevant for exploring the anesthetic potential of structurally related compounds (Gataullin et al., 2001).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-N-cyclopentyl-N-cyclopropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO/c11-7-10(13)12(9-5-6-9)8-3-1-2-4-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMWZNFVPBYWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(C2CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopentyl-N-cyclopropylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



